3-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Iodination of the phenyl ring: The phenyl ring can be iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Coupling of the iodinated phenyl ring with the pyrazole ring: This step involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyrazole ring and the iodinated phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine, chlorine, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride or copper(I) chloride.
Major Products Formed
Oxidation: Formation of esters, amides, or other oxidized derivatives.
Reduction: Formation of deiodinated products or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodine atom and the pyrazole ring can interact with the target protein through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(2-Iodophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom is larger and more polarizable than other halogens, which can influence the compound’s reactivity, binding affinity, and overall stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H7IN2O2 |
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Molecular Weight |
314.08 g/mol |
IUPAC Name |
5-(2-iodophenyl)-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
InChI Key |
SXNKEQMGEXFBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)I |
Origin of Product |
United States |
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